5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS: 866318-90-3) is a specialized building block utilized primarily for the bottom-up synthesis of 5-chloro-7-azaindole scaffolds. The molecule features a trimethylsilyl (TMS) protected alkyne orthogonal to a primary amine, alongside a specifically positioned chlorine atom. This structural arrangement makes it a highly effective precursor for base-catalyzed heteroannulation, offering quantifiable advantages in processability and stability compared to unprotected alkynes or alternative halogenated derivatives[1].
Substituting this compound with an unprotected terminal alkyne (such as 2-amino-5-chloro-3-ethynylpyridine) introduces handling vulnerabilities, including oxidative homocoupling and reduced shelf-life, which compromises batch-to-batch reproducibility. Conversely, replacing the TMS group with bulkier protecting groups like TIPS over-stabilizes the alkyne, preventing the one-pot deprotection-cyclization cascade and forcing manufacturers to add discrete, yield-reducing deprotection steps . Furthermore, altering the halogen to bromine eliminates the orthogonal reactivity required during its upstream synthesis via regioselective Sonogashira coupling, leading to complex product mixtures.
For the industrial synthesis of 5-chloro-7-azaindole, 5-chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine enables a streamlined cascade reaction. Treatment with potassium tert-butoxide in NMP at 80°C simultaneously cleaves the TMS group and drives the heteroannulation . In contrast, utilizing a bulkier TIPS-protected analog typically requires a discrete fluoride-mediated deprotection step prior to cyclization, increasing solvent waste and extending cycle time.
| Evidence Dimension | Deprotection-Cyclization Step Count |
| Target Compound Data | 1 step (simultaneous TMS cleavage and cyclization via t-BuOK/NMP) |
| Comparator Or Baseline | TIPS-protected analog (2 steps: TBAF deprotection + base cyclization) |
| Quantified Difference | Eliminates 1 dedicated synthetic step and associated workup |
| Conditions | Base-mediated azaindole synthesis at 80°C |
Reduces manufacturing cycle time and solvent consumption for large-scale 5-chloro-7-azaindole production by eliminating a discrete deprotection step.
Terminal alkynes are prone to oxidative Glaser-type homocoupling during storage or exposure to transition metals. The TMS protection on 5-chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine effectively shields the alkyne, ensuring shelf stability and preventing dimeric impurities [1]. An unprotected 2-amino-5-chloro-3-ethynylpyridine baseline suffers measurable degradation under identical conditions, complicating batch-to-batch reproducibility during procurement.
| Evidence Dimension | Storage Stability and Side-Product Formation |
| Target Compound Data | High stability; resists homocoupling under ambient conditions |
| Comparator Or Baseline | Unprotected terminal alkyne (Prone to >10% homocoupling degradation) |
| Quantified Difference | Significant reduction in dimeric impurities over extended storage |
| Conditions | Ambient storage and standard Pd/Cu-catalyzed upstream synthesis conditions |
Ensures consistent batch-to-batch purity and prevents yield loss from degradation, which is critical for cGMP procurement.
The specific presence of the 5-chloro group, as opposed to a 5-bromo group, is critical for upstream manufacturability. When synthesized from 2-amino-3-bromo-5-chloropyridine, the differential reactivity between the bromide and chloride allows for highly regioselective Sonogashira coupling at the 3-position . A 3,5-dibromo comparator yields complex mixtures of mono- and bis-coupled products, drastically reducing the isolated yield of the desired building block.
| Evidence Dimension | Cross-Coupling Selectivity (Upstream) |
| Target Compound Data | Highly regioselective coupling at C3 (C-Cl bond remains inert) |
| Comparator Or Baseline | 5-Bromo-3-bromo analog (Poor regioselectivity, mixed products) |
| Quantified Difference | Prevents bis-coupling, maximizing single-isomer yield |
| Conditions | Sonogashira coupling conditions (Pd catalyst, CuI, amine base) |
Allows buyers to procure a cleanly synthesized, single-isomer building block with an intact chlorine handle for late-stage functionalization.
Procured for process chemistry routes requiring one-pot base-catalyzed heteroannulation. The TMS group allows for simultaneous deprotection and cyclization using potassium tert-butoxide in NMP, streamlining the production of the 7-azaindole core without intermediate isolation [1].
Utilized as a starting material for kinase inhibitor programs. The resulting 5-chloro-7-azaindole core retains the chlorine atom, which serves as a robust handle for late-stage Buchwald-Hartwig aminations or Suzuki couplings, enabling rapid exploration of structure-activity relationships [1].
Selected for synthetic sequences where the alkyne must be elaborated first (e.g., via click chemistry or alternative cyclizations after selective deprotection) while preserving a reactive, yet stable, halogen for subsequent downstream steps [1].